1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. It is less studied compared to other nicotinic acid derivatives but holds promise in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include refluxing the mixture with vigorous stirring and subsequent dilution with ethanol .
Industrial Production Methods
The scalability of the reaction and the availability of starting materials like Meldrum’s acid and aniline make it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
S-alkylation: Reacts with alkyl halides to form sulfides.
Regioselective reactions: Reacts with active methylene nitriles to form different derivatives.
Common Reagents and Conditions
Alkyl halides: Used in S-alkylation reactions.
Active methylene nitriles: Used in regioselective reactions.
Major Products
Sulfides: Formed from S-alkylation reactions.
Pyridine derivatives: Formed from reactions with active methylene nitriles.
Scientific Research Applications
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: Potential use as drug precursors or ligands.
Complexating agents: Useful in forming complexes with metals.
Biological activity: Derivatives of this compound have shown various biological activities, including hypolipidemic and neuroprotective effects.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: A closely related compound with similar chemical properties.
3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Another derivative with potential biological activities.
Uniqueness
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other derivatives .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1,5-dimethyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)7(10)9(2)4-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
IOHHLTULKAVXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)C(=O)O)C |
Origin of Product |
United States |
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